![molecular formula C22H25N3O6 B2840681 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 954589-32-3](/img/structure/B2840681.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C22H25N3O6 and its molecular weight is 427.457. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Properties
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea and similar compounds have demonstrated significant antioxidant activities. For instance, a study on a coumarin derivative of this compound showed high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, a noteworthy finding in the context of potential therapeutic applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Role in Binge Eating and Feeding Behaviors
Compounds related to 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea have been studied in the context of compulsive food consumption and eating disorders. One study evaluated the effects of similar compounds on binge eating in female rats, indicating a potential role in modulating feeding behaviors and suggesting avenues for treatment of eating disorders (Piccoli et al., 2012).
Synthesis and Structural Studies
Studies have also focused on the synthesis and structural characterization of related urea derivatives. For instance, research on N-benzyl ureas and their stereospecific rearrangement highlighted the potential for creating new stereogenic centers, relevant in medicinal chemistry (Clayden, Dufour, Grainger, & Helliwell, 2007). Similarly, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represented another class of cyclic dipeptidyl ureas, offering insights into novel synthetic pathways and molecular structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Electrophysiological Studies
The use of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea in electrophysiological studies has been demonstrated. Research in this area has focused on conducting polymers derived from pyrrole-based monomers, offering potential applications in electronics and materials science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Crystallography and Molecular Interactions
Crystal structure studies of related compounds, such as chlorfluazuron (a benzoylphenylurea insecticide), have provided insights into the molecular interactions and potential applications of these compounds in various fields, including agriculture (Cho, Kim, Lee, & Kim, 2015).
Anti-HIV Activity
Another significant area of research is the exploration of urea derivatives for their anti-HIV activities. Studies have focused on the design, synthesis, and evaluation of these compounds as potential treatments for HIV (Sakakibara et al., 2015).
特性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-28-17-5-3-14(7-19(17)29-2)10-23-22(27)24-11-15-8-21(26)25(12-15)16-4-6-18-20(9-16)31-13-30-18/h3-7,9,15H,8,10-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLRYBGKSURMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)
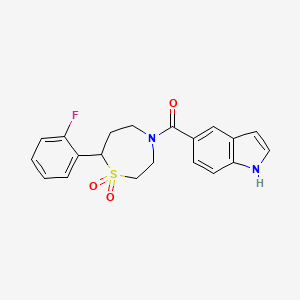
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)
![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)
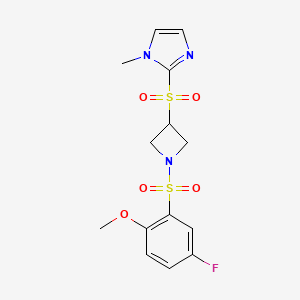

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2840607.png)

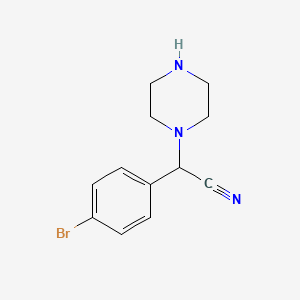
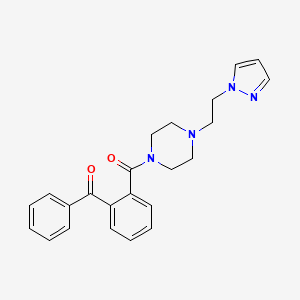
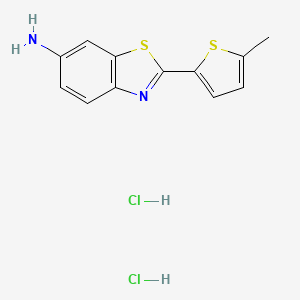
![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2840619.png)